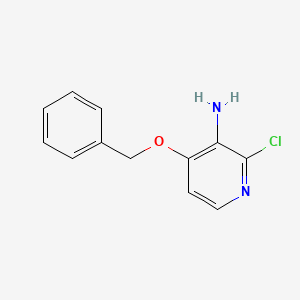

4-(Benzyloxy)-2-chloropyridin-3-amine

CAS No.:

Cat. No.: VC13495830

Molecular Formula: C12H11ClN2O

Molecular Weight: 234.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11ClN2O |

|---|---|

| Molecular Weight | 234.68 g/mol |

| IUPAC Name | 2-chloro-4-phenylmethoxypyridin-3-amine |

| Standard InChI | InChI=1S/C12H11ClN2O/c13-12-11(14)10(6-7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2 |

| Standard InChI Key | VMUFSRNEMKTLIQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)N |

Introduction

4-(Benzyloxy)-2-chloropyridin-3-amine is an organic compound characterized by a pyridine ring substituted with a benzyloxy group and a chlorine atom. This compound is of significant interest in both academic research and industrial settings due to its unique chemical structure and potential biological activities.

Synthesis Methods

The synthesis of 4-(Benzyloxy)-2-chloropyridin-3-amine can be accomplished through various methods, although specific details are not readily available in the literature. Generally, compounds with similar structures are synthesized using techniques such as nucleophilic substitution reactions or condensation reactions.

Biological Activities

4-(Benzyloxy)-2-chloropyridin-3-amine exhibits notable biological activities, particularly in the context of enzyme inhibition and receptor binding. Its structure allows it to interact with specific molecular targets, potentially modulating their activity. For instance, compounds with similar structures may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of cytochrome P450 enzymes |

| Receptor Binding | Interaction with specific molecular targets |

Comparative Analysis with Similar Compounds

4-(Benzyloxy)-2-chloropyridin-3-amine is unique due to its combination of both a benzyloxy group and a chlorine atom on the pyridine ring. This specific arrangement provides distinct chemical reactivity and potential for diverse applications across chemistry and biology.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Benzyloxy)-5-chloropyridin-3-amine | Benzyloxy and chlorine on pyridine | Enhanced lipophilicity |

| 4-(Benzyloxy)-2-hydroxybenzaldehyde | Hydroxyl group at the 2-position | Contains an aldehyde functional group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume